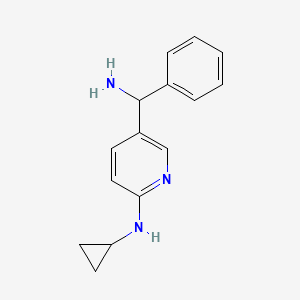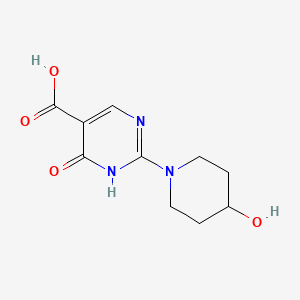
4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and piperidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multicomponent reactions. One common method starts with the reaction of 4,6-dichloropyrimidine with 4-hydroxypiperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound likely interacts with key enzymes and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the pyrimidine ring.
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-Benzyl-4-hydroxypiperidine: Contains a benzyl group attached to the piperidine ring.
Uniqueness: 4-Hydroxy-2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyrimidine and piperidine rings, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c14-6-1-3-13(4-2-6)10-11-5-7(9(16)17)8(15)12-10/h5-6,14H,1-4H2,(H,16,17)(H,11,12,15) |
InChI Key |
APYSCIGMKSNYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
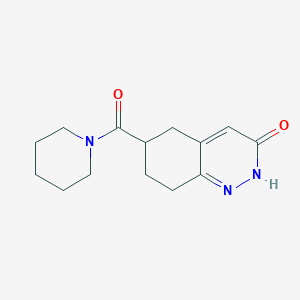
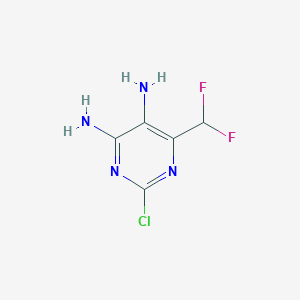
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
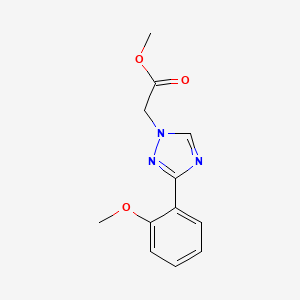
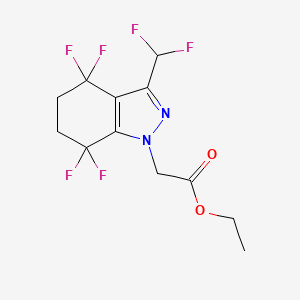
![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)


